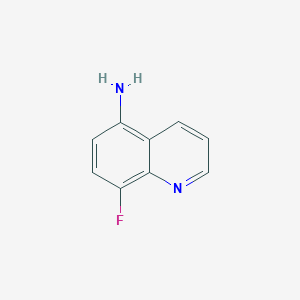

8-Fluoroquinolin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-fluoroquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALHPDKWQSAKAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588156 | |

| Record name | 8-Fluoroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175229-87-5 | |

| Record name | 8-Fluoroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-8-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Fluoroquinolin-5-amine

Foreword: The Strategic Importance of Fluorinated Quinolines in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its rigid, bicyclic aromatic system provides a versatile template for interacting with a multitude of biological targets. The strategic incorporation of a fluorine atom, particularly at the 8-position, can profoundly influence the physicochemical and pharmacokinetic properties of the quinoline core. This modification can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby offering a powerful tool for lead optimization in drug discovery programs. 8-Fluoroquinolin-5-amine, in particular, serves as a critical building block in the synthesis of innovative kinase inhibitors and other targeted therapies, making a comprehensive understanding of its synthesis paramount for researchers in the field.[1][2][3][4][5] This guide provides an in-depth exploration of the synthetic pathways to this valuable intermediate, grounded in established chemical principles and practical laboratory insights.

Strategic Overview of the Synthesis

The most logical and widely applicable synthetic route to this compound proceeds through a two-step sequence starting from the commercially available 8-fluoroquinoline. This strategy involves:

-

Electrophilic Nitration: The introduction of a nitro group at the C5 position of the 8-fluoroquinoline ring system via electrophilic aromatic substitution.

-

Reduction of the Nitro Group: The subsequent reduction of the 5-nitro functionality to the desired 5-amino group.

This approach is favored due to the reliable and well-understood nature of both the nitration and nitro reduction reactions, allowing for a robust and scalable synthesis.

Caption: Overall synthetic strategy for this compound.

Part I: Electrophilic Nitration of 8-Fluoroquinoline

The introduction of a nitro group onto the quinoline ring is a classic electrophilic aromatic substitution. The position of nitration is directed by the electronic properties of the heterocyclic system and the existing fluoro substituent.

Causality Behind Experimental Choices

The choice of nitrating agent and reaction conditions is critical to achieve selective nitration at the C5 position and to avoid over-nitration or degradation of the starting material. A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. Sulfuric acid serves as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in this reaction. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to minimize the formation of byproducts.

Detailed Experimental Protocol: Synthesis of 8-Fluoro-5-nitroquinoline

Materials:

-

8-Fluoroquinoline

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (Saturated Solution)

-

Dichloromethane or Ethyl Acetate

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 8-fluoroquinoline to chilled concentrated sulfuric acid at 0-5 °C with stirring.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration to ensure complete nitration.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitro-substituted product.

-

Collect the precipitate by filtration and wash it with cold water until the filtrate is neutral.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 8-fluoro-5-nitroquinoline.

Data Presentation: Physicochemical Properties of Key Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 8-Fluoroquinoline | C₉H₆FN | 147.15 | Colorless to pale yellow liquid |

| 8-Fluoro-5-nitroquinoline | C₉H₅FN₂O₂ | 192.15 | Yellow solid |

Part II: Reduction of 8-Fluoro-5-nitroquinoline

The final step in the synthesis is the reduction of the nitro group of 8-fluoro-5-nitroquinoline to the corresponding amine. Several methods are available for this transformation, with the most common and reliable being catalytic hydrogenation and chemical reduction using metals in acidic media.

Method A: Catalytic Hydrogenation

Expertise & Experience: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this purpose. The reaction is typically carried out under a hydrogen atmosphere at or slightly above atmospheric pressure. The choice of solvent is important; alcohols such as ethanol or methanol are often used as they readily dissolve the starting material and are compatible with the reaction conditions.

Trustworthiness: This method is highly reliable and generally proceeds to completion with high yields. The progress of the reaction can be easily monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

Materials:

-

8-Fluoro-5-nitroquinoline

-

10% Palladium on Carbon (Pd/C)

-

Ethanol or Methanol

-

Hydrogen Gas (balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

In a round-bottom flask, dissolve 8-fluoro-5-nitroquinoline in ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.[6][7][8][9][10]

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst is pyrophoric and should be handled with care, preferably wetted with solvent.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by column chromatography on silica gel or by recrystallization.

Caption: Catalytic hydrogenation of 8-fluoro-5-nitroquinoline.

Method B: Chemical Reduction with Tin(II) Chloride

Expertise & Experience: Reduction of aromatic nitro compounds using tin(II) chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid, is a classic and robust method. This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups. The reaction proceeds through a series of single electron transfers from the Sn(II) species.

Trustworthiness: While effective, this method requires a stoichiometric amount of the tin reagent, leading to the formation of tin salts as byproducts which must be removed during the workup. The workup typically involves basification to precipitate tin hydroxides, which can sometimes make product isolation more challenging than with catalytic hydrogenation.

Materials:

-

8-Fluoro-5-nitroquinoline

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

Procedure:

-

Suspend 8-fluoro-5-nitroquinoline in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture at reflux for a specified period, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography or recrystallization.

Part III: Characterization and Data

A self-validating protocol requires thorough characterization of the final product to confirm its identity and purity. The following are the expected analytical data for this compound.

Data Presentation: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₉H₇FN₂ |

| Molecular Weight | 162.17 g/mol |

| Appearance | Off-white to yellow solid |

| 1H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 8.8-8.9 (dd, 1H), 8.4-8.5 (dd, 1H), 7.4-7.5 (m, 2H), 7.0-7.1 (d, 1H), 4.5-5.0 (br s, 2H, NH₂) |

| 13C NMR (CDCl₃, 101 MHz) | Predicted δ (ppm): 158-161 (d, J=250-260 Hz), 148-150, 142-144, 130-132, 128-130 (d, J=5-10 Hz), 121-123, 118-120 (d, J=15-20 Hz), 110-112 (d, J=3-5 Hz), 108-110 |

| Mass Spectrometry (EI) | Predicted m/z: 162 (M⁺), 135, 108 |

Note: The NMR and MS data are predicted based on closely related structures and general principles of spectroscopy. Experimental verification is required.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process that provides a key intermediate for the development of novel therapeutic agents. Both catalytic hydrogenation and chemical reduction of 8-fluoro-5-nitroquinoline offer reliable and scalable routes to this important building block. The choice between these methods will often depend on the specific laboratory setup, scale of the reaction, and the presence of other functional groups in more complex derivatives. As the demand for highly specific and potent kinase inhibitors continues to grow, the efficient and robust synthesis of key intermediates like this compound will remain a critical endeavor in the field of medicinal chemistry.

References

-

MySkinRecipes. 8-Fluoroisoquinolin-5-amine. [Link]

-

The Sarpong Group. Standard Operating Procedures. [Link]

-

YouTube. How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. [Link]

-

SpectraBase. 8-Fluoro-quinoline - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]

-

UArizona Department of Chemistry and Biochemistry. Mass Spectrometry - Examples. [Link]

-

Hydrogenation SOP. [Link]

-

NMR Chemical Shifts. [Link]

-

H NMR Spectroscopy. [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

13C NMR Spectroscopy. [Link]

-

ResearchGate. Mass spectrometry analysis of 8: (a) general structure and... [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

-

Hydrogenation (atmospheric pressure) with Pd/C. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Compound Interest. a guide to 13c nmr chemical shift values. [Link]

-

NIH. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

-

PubMed Central. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

PubMed. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. [Link]

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

Sources

- 1. 8-Fluoroisoquinolin-5-amine [myskinrecipes.com]

- 2. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. sarponggroup.com [sarponggroup.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

8-Fluoroquinolin-5-amine: A Technical Guide for Chemical Research and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 8-Fluoroquinolin-5-amine, a key heterocyclic building block in modern medicinal chemistry. The strategic placement of a fluorine atom and an amino group on the quinoline scaffold makes this compound a valuable intermediate for the synthesis of novel therapeutic agents. This document delves into its physicochemical properties, spectroscopic characteristics, synthesis, and chemical reactivity. Furthermore, it explores its applications in the development of targeted therapies, particularly kinase inhibitors and central nervous system (CNS) agents, providing field-proven insights for researchers, scientists, and drug development professionals. All protocols and claims are substantiated with references to authoritative sources to ensure scientific integrity.

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This compound emerges as a compound of significant interest, combining the established biological relevance of the quinoline core with the strategic advantages of fluorination. The primary amino group at the 5-position serves as a versatile chemical handle for further molecular elaboration, enabling its use in the synthesis of diverse compound libraries for drug discovery programs. Its derivatives have been explored for their potential as kinase inhibitors in oncology and as agents targeting the central nervous system.[1]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

Structural and Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 175229-87-5

-

Molecular Formula: C₉H₇FN₂

-

Molecular Weight: 162.16 g/mol [1]

-

Canonical SMILES: C1=CC2=C(C=CC(=C2N=C1)F)N

-

InChI Key: VALHPDKWQSAKAA-UHFFFAOYSA-N

Physicochemical Data Summary

While extensive experimental data for this compound is not widely published, the following table summarizes its known properties and provides estimations based on structurally related compounds like 8-aminoquinoline.

| Property | Value / Observation | Source / Justification |

| Physical Form | Solid, crystalline powder. | |

| Melting Point | Data not available. Expected to be higher than 8-aminoquinoline (65-67 °C) due to fluorine substitution. | Inferred |

| Boiling Point | Data not available. Expected to be high due to aromaticity and hydrogen bonding capability. | Inferred |

| Solubility | Low solubility in water. Soluble in polar organic solvents like ethanol, methanol, and DMSO. | Based on 8-aminoquinoline.[2] |

| pKa | Data not available. The basicity of the amino group is expected to be influenced by the electron-withdrawing nature of the fluorine and the quinoline ring system. | Inferred |

| logP | Data not available. The fluorine atom is expected to increase lipophilicity compared to 8-aminoquinoline. | Inferred |

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing fluorine atom and the anisotropic effects of the quinoline ring system.

-

Amine Protons (-NH₂): A broad singlet is expected in the range of 4.0-5.5 ppm. The exact chemical shift and peak shape will be dependent on the solvent and concentration. This signal will disappear upon D₂O exchange.

-

Aromatic Protons (Ar-H): The five protons on the quinoline ring will appear in the aromatic region (δ 6.5-8.5 ppm). Due to the substitution pattern, complex splitting patterns (doublets, triplets, or doublets of doublets) are expected. The proton at C4, adjacent to the nitrogen, is likely to be the most deshielded. The fluorine atom at C8 will cause ¹⁹F-¹H coupling with the adjacent proton at C7, further complicating the spectrum.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Aromatic Carbons: All nine carbons are part of the aromatic system and are expected to resonate in the range of δ 110-160 ppm.

-

Carbon-Fluorine Coupling: The carbon atom directly bonded to fluorine (C8) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. Carbons at the C7 and C10 (bridgehead) positions will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The carbon bearing the amino group (C5) will also have its chemical shift influenced by the nitrogen atom. Based on data for 8-fluoroquinoline, the C8 signal is expected to be significantly upfield due to the direct attachment of fluorine.[3][4]

Predicted Infrared (IR) Spectrum

The IR spectrum provides key information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3450-3250 | N-H Stretch (primary amine) | Two sharp to medium bands. |

| 1650-1580 | N-H Bend (primary amine) | Medium to strong, sharp band. |

| 1600-1450 | C=C and C=N Stretch (aromatic ring) | Multiple sharp bands of variable intensity. |

| 1335-1250 | C-N Stretch (aromatic amine) | Strong band. |

| 1200-1000 | C-F Stretch | Strong, characteristic band. |

Reference for general IR absorptions of amines and aromatic compounds.[5][6][7][8][9]

Predicted Mass Spectrum

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion (M⁺): According to the Nitrogen Rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight. This compound has two nitrogen atoms, and its molecular weight is 162.16. The molecular ion peak (M⁺) is expected at m/z = 162.[10]

-

Major Fragments: Fragmentation is likely to involve the loss of HCN (m/z = 135) or other characteristic fragments from the quinoline ring. The mass spectrum of the related 5-aminoquinoline shows a strong molecular ion peak and a significant fragment from the loss of HCN.[11][12]

Synthesis and Reactivity

This compound is typically synthesized from its corresponding nitro precursor and serves as a versatile starting material for a variety of chemical transformations.

Synthesis of this compound

The most common and direct route to this compound is the reduction of 8-fluoro-5-nitroquinoline.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Reduction of 8-fluoro-5-nitroquinoline

This is a representative protocol based on standard chemical transformations. Researchers should optimize conditions for their specific setup.

-

Reaction Setup: To a solution of 8-fluoro-5-nitroquinoline (1.0 eq) in a suitable solvent such as ethanol, acetic acid, or a mixture thereof, add a reducing agent. Common choices include iron powder (5-10 eq) with a catalytic amount of hydrochloric acid, or tin(II) chloride dihydrate (3-5 eq) in concentrated hydrochloric acid.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter off any solid catalyst. If an acidic medium was used, carefully neutralize the filtrate with an aqueous base solution (e.g., sodium carbonate or sodium hydroxide) until the pH is basic.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Key Transformations

The primary amino group at the C5 position is the main site of reactivity, allowing for a range of derivatizations.

Caption: Common reactions of this compound.

Experimental Protocol: Sulfonylation of the Amino Group

This protocol is adapted from a procedure for the sulfonylation of 8-aminoquinoline amides and may require optimization.[13]

-

Reaction Setup: In a reaction vessel, dissolve this compound (1.0 eq), a sulfonyl chloride (1.2 eq), and a suitable base such as pyridine or triethylamine (2.0 eq) in an anhydrous solvent like dichloromethane or acetonitrile.

-

Catalyst Addition (if necessary): For less reactive substrates, a catalyst such as copper(I) iodide (0.1 eq) may be added.

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting sulfonamide by column chromatography or recrystallization.

Applications in Drug Discovery

This compound is a valuable building block for creating complex molecules with therapeutic potential. Its utility is most prominent in the fields of oncology and neuroscience.

Kinase Inhibitors

The quinoline scaffold is a common feature in many kinase inhibitors. The amino group of this compound can be functionalized, for example, by sulfonylation to produce isoquinoline-5-sulfonamide analogues, which are known to target serine/threonine kinases.[14] While specific data for derivatives of this compound are scarce, the table below shows related quinoline-based kinase inhibitors to illustrate the potential of this scaffold.

| Compound Class | Target Kinase(s) | Therapeutic Area |

| Imidazo[1,5a]pyrazines | Bruton's tyrosine kinase (BTK) | Oncology, Autoimmune Diseases |

| Quinoxaline derivatives | c-Jun N-terminal kinase (JNK) | Inflammation, Oncology |

| Picolinamide derivatives | Leucine-rich repeat kinase 2 (LRRK2) | Parkinson's Disease |

This table provides examples of kinase targets for which quinoline-like scaffolds are relevant.[15][16][17]

Central Nervous System (CNS) Agents

The ability to cross the blood-brain barrier is a critical property for CNS-acting drugs. The physicochemical properties of quinoline derivatives, which can be fine-tuned by substitutions such as fluorination, make them attractive candidates for CNS drug design.[18] The 8-aminoquinoline scaffold is found in compounds with various CNS activities.[1][19][20][21] For instance, derivatives can be designed to interact with neurotransmitter receptors or enzymes within the CNS. The fluorine atom in this compound can enhance metabolic stability and brain penetration, making it a promising starting point for the development of novel CNS agents.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

-

Hazard Classification: GHS07 - Warning. Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is 2-8°C.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound stands out as a strategically designed building block for medicinal chemistry. Its unique combination of a fluorinated quinoline core and a reactive primary amine offers a versatile platform for the synthesis of novel compounds with significant therapeutic potential. While a lack of extensive published data on its specific properties presents a challenge, its structural similarity to well-known pharmacophores provides a strong rationale for its use in drug discovery. This guide has provided a comprehensive overview of its predicted properties, synthesis, reactivity, and potential applications, offering a solid foundation for researchers to leverage this valuable compound in their quest for next-generation therapeutics.

References

-

SpectraBase. (n.d.). 8-Fluoro-quinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 8-Fluoro-quinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Zhang, L., et al. (2015). Copper(I)-Catalyzed Sulfonylation of 8-Aminoquinoline Amides with Sulfonyl Chlorides in Air. Organic Letters, 17(24), 6086-9.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

ResearchGate. (2025). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Pharm D Guru. (n.d.). SANDMEYERS REACTION. Retrieved from [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 8-Fluoroisoquinolin-5-amine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2817-2847.

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Drugs.com. (n.d.). List of Central nervous system agents (CNS agents). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

University of Pardubice. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). rhJNK1 IC 50 values of 8-carboxamide derivatives of compound 7. Retrieved from [Link]

-

ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]

-

PubChem. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoroquinolin-8-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Central Nervous System (CNS) Stimulants. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

-

NIST. (n.d.). 5-Quinolinamine. In NIST WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

- Heffeter, P., et al. (2020). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 63(4), 1624-1641.

- Ali, A., et al. (2022). Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitor. Journal of the Indian Chemical Society, 99(1), 100276.

- Ebiloma, G. U. (2021). Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs.

- Henderson, J. L., et al. (2021). Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors. MedChemComm, 12(6), 1165-1178.

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

Solubility of Things. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

-

Molbase. (n.d.). 6-fluoro-5-methylquinoline. Retrieved from [Link]

- Wager, T. T., et al. (2010). Medicinal chemical properties of successful central nervous system drugs. ACS Chemical Neuroscience, 1(6), 435-449.

-

The Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

University of Medical Pomeranian. (n.d.). DRUGS AFFECTING CENTRAL NERVOUS SYSTEM. Retrieved from [Link]

-

PubChem. (n.d.). 5-Aminoquinoline. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

Sources

- 1. 8-Fluoroisoquinolin-5-amine [myskinrecipes.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. spectrabase.com [spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 5-Quinolinamine [webbook.nist.gov]

- 12. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Copper(I)-Catalyzed Sulfonylation of 8-Aminoquinoline Amides with Sulfonyl Chlorides in Air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. japsonline.com [japsonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Medicinal chemical properties of successful central nervous system drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. drugs.com [drugs.com]

- 20. Central Nervous System (CNS) Stimulants - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 8-Fluoroquinolin-5-amine analogs

An In-Depth Technical Guide to the Biological Activity of 8-Fluoroquinolin-5-amine Analogs

Authored by Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic introduction of a fluorine atom at the 8-position and an amine group at the 5-position creates the this compound core, a privileged structure that endows analogs with enhanced metabolic stability, potent target engagement, and diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of this compound analogs. We will delve into their significant potential as anticancer, antimalarial, and antibacterial agents, supported by detailed experimental protocols and structure-activity relationship (SAR) insights for researchers, scientists, and drug development professionals.

The Quinoline Scaffold: A Privileged Framework in Drug Discovery

Quinoline and its derivatives are heterocyclic aromatic compounds that have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1][2]. The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.

The introduction of a fluorine atom, particularly at the C-8 position, is a common strategy in modern medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets through favorable electrostatic interactions[3]. The amine group at the C-5 position serves as a critical pharmacophore, often acting as a hydrogen bond donor or acceptor, or as a key intermediate for further chemical elaboration[4][5]. The combination of these features in the this compound scaffold makes its analogs compelling candidates for drug development.

Synthetic Strategies for this compound Analogs

The biological evaluation of any novel compound series begins with its efficient and versatile synthesis. The construction of the this compound core and its subsequent derivatization are crucial for generating a library of analogs for structure-activity relationship (SAR) studies. A common and robust approach involves a multi-step synthesis culminating in the functionalization of the core scaffold.

General Synthetic Workflow

A representative synthetic pathway often starts from a commercially available substituted aniline and proceeds through a cyclization reaction, such as the Gould-Jacobs reaction, to form the quinoline core. This is followed by functional group manipulations to install the required amine and other substituents[3].

Caption: General synthetic workflow for this compound analogs.

Experimental Protocol: Synthesis of a Key Intermediate

The protocol below describes a common method for synthesizing a key synthon, which can then be used to generate a variety of C-7 substituted analogs, a common modification for fluoroquinolone antibacterials[6].

Protocol: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid [6]

-

Step 1: Acid Chloride Formation: A mixture of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (1.0 eq) and thionyl chloride (4.0 eq) in dry benzene is refluxed for 3-4 hours under anhydrous conditions. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.

-

Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to highly reactive acid chlorides, which are necessary for the subsequent condensation step.

-

-

Step 2: Condensation: The crude acid chloride is reacted with ethyl 3-(N,N-dimethyl-amino) acrylate to form the enamine intermediate.

-

Causality: This step builds the carbon framework necessary for the subsequent cyclization to form the quinoline ring.

-

-

Step 3: Cyclization & Hydrolysis: The enamine intermediate is treated with a base (e.g., potassium carbonate) to facilitate intramolecular cyclization, followed by acidic or basic hydrolysis of the ester to yield the carboxylic acid core.

-

Causality: The cyclization is a nucleophilic substitution reaction that forms the heterocyclic quinoline ring. Subsequent hydrolysis is required to unmask the carboxylic acid, a key functional group for the biological activity of many quinolones.

-

Anticancer Activity

Quinoline derivatives have emerged as a promising class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth and progression[7][8]. Analogs of this compound are of particular interest as kinase inhibitors[9].

Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Quinoline-based compounds have been designed to target key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met[10][11]. By binding to the ATP-binding site of these enzymes, they block the phosphorylation cascade that leads to cell proliferation, angiogenesis, and metastasis[1]. The fluorine atom at C-8 can enhance the binding affinity and selectivity for the target kinase.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Protocol: In Vitro Anticancer Activity Assessment

A standard method to evaluate the cytotoxic potential of new compounds is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability[12].

Protocol: MTT Cell Viability Assay [13][14]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Causality: This initial incubation ensures that cells are in a logarithmic growth phase and are adhered to the plate before drug exposure.

-

-

Compound Treatment: Treat the cells with serial dilutions of the this compound analogs (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Causality: A dose-response curve is essential to determine the concentration at which the compound exerts its effect, allowing for the calculation of the IC50 value.

-

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Causality: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan.

-

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).

Representative Anticancer Data

The following table summarizes hypothetical IC50 values for a series of analogs, illustrating potential structure-activity relationships.

| Compound | R-Group at C-7 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |

| Analog 1 | -H | 25.4 | 32.1 |

| Analog 2 | -Piperazine | 5.2 | 8.7 |

| Analog 3 | -Morpholine | 10.8 | 15.3 |

| Analog 4 | -4-Methylpiperazine | 2.1 | 4.5 |

Data is illustrative and not from a specific publication.

Antimalarial Activity

The spread of drug-resistant Plasmodium falciparum necessitates the development of new antimalarial agents[15]. Fluoroquinolones have shown promising activity against both the blood and liver stages of the parasite, making them attractive candidates for both treatment and prophylaxis[15].

Mechanism of Action: DNA Gyrase Inhibition

While the exact antimalarial mechanism of many quinolones is still under investigation, a primary target is believed to be the parasite's DNA gyrase (a type II topoisomerase)[16][17]. This enzyme is essential for DNA replication and repair. By inhibiting DNA gyrase, these compounds prevent the parasite from replicating its DNA, leading to cell death[18]. This mechanism is distinct from traditional antimalarials like chloroquine, which target heme detoxification[1].

Protocol: In Vitro Antimalarial Assay

The [³H]-hypoxanthine incorporation assay is a widely used, sensitive method for measuring the proliferation of intraerythrocytic P. falciparum and assessing the efficacy of antimalarial drugs[18][19][20].

Caption: Workflow for the [³H]-hypoxanthine incorporation assay.

Protocol: [³H]-Hypoxanthine Incorporation Assay [17][18]

-

Culture Preparation: Synchronized cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum are diluted with uninfected human erythrocytes to a final parasitemia of ~0.5% and 2% hematocrit.

-

Drug Plating: Test compounds are serially diluted and added to a 96-well microtiter plate.

-

Incubation: 200 µL of the parasite culture is added to each well, and the plates are incubated for 48 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Causality: This initial incubation period allows the drug to exert its inhibitory effect on parasite growth and replication.

-

-

Radiolabeling: 0.5 µCi of [³H]-hypoxanthine is added to each well. The plates are incubated for an additional 24 hours.

-

Causality:P. falciparum is a purine auxotroph and actively incorporates hypoxanthine for nucleic acid synthesis. The amount of incorporated radioactivity is directly proportional to parasite proliferation[19].

-

-

Harvesting: The plates are frozen and thawed to lyse the erythrocytes. The contents are then harvested onto glass-fiber filters using a cell harvester, and the filters are washed to remove unincorporated radiolabel.

-

Measurement & Analysis: The radioactivity on the filters is measured using a liquid scintillation counter. The results are used to calculate the IC50 value for each compound.

-

Self-Validation: Running chloroquine and artemisinin as standard controls for sensitive and resistant strains, respectively, ensures the assay is performing correctly.

-

Representative Antimalarial Data

The table below shows published IC50 values for several fluoroquinolones against P. falciparum, demonstrating their potential.

| Compound | IC50 (10⁻⁵ M) vs. FCC1 (CQ-S) at 96h | IC50 (10⁻⁵ M) vs. VNS (CQ-R) at 96h |

| Ciprofloxacin | 0.40 | 0.20 |

| Enoxacin | 0.23 | 0.06 |

| Norfloxacin | 1.10 | 0.40 |

| Ofloxacin | 1.00 | 0.30 |

Data adapted from Divo et al., 1988[16][17].

Antibacterial Activity

Fluoroquinolones are a clinically important class of broad-spectrum antibiotics. The this compound scaffold can be seen as a variation of this classic structure, with potential for novel antibacterial agents to combat resistance.

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

The primary antibacterial action of fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV[16]. DNA gyrase introduces negative supercoils into DNA and is crucial for DNA replication and transcription, particularly in Gram-negative bacteria. Topoisomerase IV is primarily involved in decatenating replicated daughter chromosomes in Gram-positive bacteria. Inhibition of these enzymes leads to a rapid cessation of DNA synthesis and bacterial cell death.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[21].

Protocol: Broth Microdilution MIC Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Perform a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

-

Causality: This method directly assesses the concentration of drug required to inhibit bacterial growth under standardized conditions, providing a quantitative measure of potency.

-

Self-Validation: Including a known antibiotic (e.g., Ciprofloxacin) as a reference standard validates the susceptibility of the bacterial strains and the overall accuracy of the assay.

-

Challenges and Future Directions

Despite the promise of this compound analogs, several challenges must be addressed in their development. These include optimizing bioavailability, minimizing potential off-target effects, and overcoming resistance mechanisms[7]. Future research should focus on:

-

Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design analogs with higher target specificity and potency.

-

Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores to create dual-action molecules that can overcome resistance.

-

Advanced Drug Delivery Systems: Developing formulations to improve the solubility and pharmacokinetic profiles of promising lead compounds.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its analogs have demonstrated significant biological activity across multiple disease areas, most notably in oncology, malariology, and bacteriology. The strategic placement of the fluoro and amino groups provides a powerful handle for medicinal chemists to modulate potency, selectivity, and drug-like properties. By employing the robust synthetic and biological evaluation protocols detailed in this guide, researchers can effectively explore the chemical space around this privileged core, paving the way for the development of next-generation therapies.

References

-

Sinha, A., et al. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. PubMed Central. [Link]

-

Pradines, B., et al. (1999). In Vitro Activities of 25 Quinolones and Fluoroquinolones against Liver and Blood Stage Plasmodium spp. National Institutes of Health (NIH). [Link]

-

Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]

-

Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]

-

Webster, H. K., et al. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health. [Link]

-

Divo, A. A., et al. (1988). Activity of fluoroquinolone antibiotics against Plasmodium falciparum in vitro. Antimicrobial Agents and Chemotherapy. [Link]

-

Azab, M. M. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]

-

Sharma, P., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

-

Chawla, R., & Vaidya, A. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences. [Link]

-

Various Authors. (2017). Different in vitro drug sensitivity assays used in antimalarial drug screening. ResearchGate. [Link]

-

Divo, A. A., et al. (1988). Activity of fluoroquinolone antibiotics against Plasmodium falciparum in vitro. PMC - NIH. [Link]

-

Divo, A. A., et al. (1988). Activity of fluoroquinolone antibiotics against Plasmodium falciparum in vitro. Antimicrobial Agents and Chemotherapy. [Link]

-

Desjardins, R. E., et al. (1979). An in vitro assay system for the identification of potential antimalarial drugs. Federation of American Societies for Experimental Biology. [Link]

-

Rivera, G., & Pérez-Solórzano, B. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health (NIH). [Link]

-

Various Authors. (2018). Basic protocol to assess preclinical anticancer activity. It can be... ResearchGate. [Link]

-

Biot, C., et al. (2009). Enhancement of the Antimalarial Activity of Ciprofloxacin Using a Double Prodrug/Bioorganometallic Approach. Journal of Medicinal Chemistry. [Link]

-

Mishra, S. K., et al. (2018). Drug susceptibility testing methods of antimalarial agents. PMC - NIH. [Link]

-

Nieto, M. A. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]

-

Tsolomiti, A., et al. (2015). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. National Institutes of Health (NIH). [Link]

-

Various Authors. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Terakion. [Link]

-

Various Authors. (2022). Synthesis and Evaluation of Novel Compounds with Anticancer Activity. MDPI. [Link]

-

MySkinRecipes. (n.d.). 8-Fluoroisoquinolin-5-amine. MySkinRecipes. [Link]

-

Various Authors. (2024). DOT Language. Graphviz. [Link]

-

Various Authors. (2023). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. ResearchGate. [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. [Link]

-

Various Authors. (2025). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Research Square. [Link]

-

Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

-

Gansner, E. R., & North, S. C. (2006). Drawing graphs with dot. MIT. [Link]

-

Al-Ostath, R. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

Al-Ostath, R. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC - NIH. [Link]

-

Al-Ostath, R. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. [Link]

-

Chen, Y. C., et al. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

-

Le, V. T., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC - NIH. [Link]

-

Hafez, H. N., et al. (2012). Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. PubMed. [Link]

-

El-Kashef, H. S., et al. (2025). Synthesis, Reactions and Antimicrobial Activity of 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile. ResearchGate. [Link]

-

Al-Ostath, R. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. [Link]

-

Uyar, T., et al. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. PMC - NIH. [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. 8-Fluoroisoquinolin-5-amine [myskinrecipes.com]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 12. researchgate.net [researchgate.net]

- 13. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In Vitro Activities of 25 Quinolones and Fluoroquinolones against Liver and Blood Stage Plasmodium spp - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Activity of fluoroquinolone antibiotics against Plasmodium falciparum in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Fluoroquinolin-5-amine Derivatives in Medicinal Chemistry

Abstract

The 8-fluoroquinolin-5-amine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties and structural features make it a versatile core for the development of novel therapeutic agents across a spectrum of diseases. The strategic placement of a fluorine atom at the C-8 position often enhances metabolic stability and binding affinity, while the amino group at the C-5 position serves as a crucial vector for chemical modification, allowing for the exploration of vast chemical space and the fine-tuning of pharmacological activity. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of this compound derivatives, with a focus on their applications as anticancer and antibacterial agents. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to effectively work with this promising class of compounds.

The this compound Scaffold: A Privileged Core in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a cornerstone in the development of numerous pharmaceuticals.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom at the 8-position and an amine at the 5-position creates the this compound core, a scaffold with distinct advantages for medicinal chemists.

The C-8 fluorine atom, a bioisostere of a hydrogen atom with a similar steric footprint but different electronic properties, can significantly influence the physicochemical and pharmacokinetic properties of a molecule. It can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.[3]

The C-5 amino group is a key functional handle for derivatization. It can be readily transformed into a wide array of functional groups, such as amides, sulfonamides, and ureas, allowing for the systematic exploration of structure-activity relationships. This versatility is crucial for optimizing potency, selectivity, and drug-like properties.

Synthesis of the this compound Core

The synthesis of the this compound core is a multi-step process that begins with the construction of the 8-fluoroquinoline ring system, followed by nitration and subsequent reduction.

Synthesis of 8-Fluoro-5-nitroquinoline

A common and effective method for the synthesis of the key intermediate, 8-fluoro-5-nitroquinoline, involves the nitration of 8-fluoroquinoline.

-

Materials:

-

8-fluoroquinoline

-

Concentrated sulfuric acid (H₂SO₄)

-

Nitric acid (HNO₃)

-

Ice

-

Water

-

10% Sodium carbonate (Na₂CO₃) solution

-

Methylene chloride (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5 °C, slowly add 15 ml of nitric acid to 30 ml of concentrated sulfuric acid with continuous stirring.

-

To this nitrating mixture, add 16 g of 8-fluoroquinoline portion-wise over 30 minutes, ensuring the temperature is maintained between -5 °C and 0 °C.[4]

-

Stir the reaction mixture at 0 °C for three hours.

-

Allow the mixture to warm to room temperature and continue stirring for an additional two hours.

-

Pour the reaction mixture onto a mixture of ice and water.

-

Collect the resulting precipitate by vacuum filtration and wash it with water.

-

Suspend the solid product in water and basify the mixture by adding a 10% sodium carbonate solution until the pH is alkaline.

-

Extract the product into methylene chloride.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 5-nitro-8-fluoro-quinoline.[4]

-

Reduction of 8-Fluoro-5-nitroquinoline to this compound

The final step in the synthesis of the core scaffold is the reduction of the nitro group to an amine. A standard and reliable method for this transformation is the use of tin(II) chloride in the presence of a strong acid.

-

Materials:

-

8-Fluoro-5-nitroquinoline

-

Ethanol

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 8-fluoro-5-nitroquinoline (1.0 equivalent) in ethanol.

-

Add tin(II) chloride dihydrate (5.0 equivalents) to the solution.

-

Carefully add concentrated hydrochloric acid dropwise while stirring.

-

Heat the reaction mixture to reflux for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

-

Synthetic Workflow Diagram

Caption: Synthetic pathway to this compound.

Therapeutic Applications and Structure-Activity Relationships

Derivatives of this compound have shown significant promise in two major therapeutic areas: oncology and infectious diseases. The following sections will explore the SAR of these derivatives in these contexts.

Anticancer Activity: Kinase Inhibition

Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[2] Two such important kinases are PIM-1 kinase and VEGFR-2.

PIM-1 is a serine/threonine kinase that plays a key role in cell cycle progression, apoptosis, and cell proliferation.[2][4] Its overexpression is associated with several cancers, including prostate cancer and leukemia, making it an attractive therapeutic target.[4][5]

Structure-Activity Relationship Insights:

-

Hinge-Binding Motif: The quinoline core can act as a scaffold that orients substituents to interact with the ATP-binding pocket of PIM-1.

-

Derivatization at C-5: The 5-amino group can be derivatized with various moieties to form hydrogen bonds and hydrophobic interactions within the kinase domain. For instance, pyridine-quinoline hybrids have shown potent PIM-1 inhibitory activity.[2]

-

Substituents on the Quinoline Ring: The electronic nature of the quinoline ring is important for activity. Electron-deficient quinoline cores have been shown to form strong interactions with the hinge region of PIM-1 kinase.[2]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a tyrosine kinase receptor that is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.[6][8]

Structure-Activity Relationship Insights:

-

Pharmacophore Model: A common pharmacophore for VEGFR-2 inhibitors includes hydrogen bond acceptors and donors, as well as aromatic rings that can engage in hydrophobic interactions within the active site.[6]

-

Quinoline as a Core Scaffold: The quinoline nucleus is a key feature in several FDA-approved VEGFR-2 inhibitors, such as lenvatinib.[7]

-

Role of the 5-Amino Group: The 5-amino group can be functionalized to interact with key residues in the VEGFR-2 active site, such as Glu883 and Asp1044.[7]

Table 1: Anticancer Activity of Representative Quinoline Derivatives

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-Pyridine Hybrid | HepG-2 (Liver Cancer) | Varies (Potent) | [2] |

| Quinoline-Isatin Hybrid | Caco-2 (Colon Cancer) | Comparable to Doxorubicin | [8] |

| 8-Hydroxyquinoline-5-sulfonamide | A549 (Lung Cancer) | 2.5 | [9] |

| 8-Hydroxyquinoline-5-sulfonamide | MDA-MB-231 (Breast Cancer) | 1.8 | [9] |

| Quinone Analog | DU-145 (Prostate Cancer) | 2.02 - 8.21 | [4][5] |

Antibacterial Activity: Targeting DNA Gyrase and Topoisomerase IV

Fluoroquinolones are a major class of antibiotics that exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[10] These enzymes are responsible for managing DNA topology during replication and transcription.

Structure-Activity Relationship Insights:

-

C-5 Position: The introduction of an amino group at the C-5 position has been shown to be optimal for antibacterial activity in some series of fluoroquinolones.[11]

-

C-8 Position: A fluorine atom at the C-8 position can enhance antibacterial potency.[12]

-

C-7 Substituent: The nature of the substituent at the C-7 position is critical for antibacterial activity. Piperazinyl and 3-aminopyrrolidinyl groups are common and effective substituents.[13]

-

N-1 Substituent: A cyclopropyl group at the N-1 position is often associated with potent activity.[11]

Table 2: Antibacterial Activity of Representative Fluoroquinolone Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Sparfloxacin (5-amino, 6,8-difluoro) | Various | Potent | [11] |

| 8-Nitrofluoroquinolone derivative (p-toluidine at C-7) | S. aureus | ~2-5 | [13] |

| 8-Nitrofluoroquinolone derivative (p-chloroaniline at C-7) | S. aureus | ~2-5 | [13] |

| 8-Methoxyquinolone derivative | Gram-positive & Gram-negative | Equivalent to 8-F/8-Cl analogs | [12] |

Mechanisms of Action

Anticancer Mechanism: Inhibition of Kinase Signaling Pathways

PIM-1 kinase is regulated by the JAK/STAT signaling pathway and, in turn, influences multiple downstream pathways involved in cell survival and proliferation.[4] Inhibitors of PIM-1 can block these pro-survival signals, leading to apoptosis in cancer cells.

Caption: Inhibition of the PIM-1 signaling pathway.

VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream pathways like the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes endothelial cell proliferation and angiogenesis. VEGFR-2 inhibitors block this signaling cascade.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Antibacterial Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones form a stable ternary complex with the bacterial topoisomerase and DNA. This complex blocks the movement of the replication fork, leading to DNA damage and ultimately cell death.

Caption: Mechanism of action of fluoroquinolone antibacterials.

Key Experimental Methodologies

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

96-well plates

-

Complete culture medium

-

Test compound (this compound derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

-

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

-

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Test compound

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

-

Procedure:

-

Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria only) and a negative control (broth only) on each plate.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

-

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable platform in medicinal chemistry. Its synthetic tractability and the profound influence of its substituents on biological activity make it a fertile ground for the discovery of novel therapeutic agents. The derivatives of this core have demonstrated potent anticancer activity, often through the inhibition of key protein kinases such as PIM-1 and VEGFR-2, and significant antibacterial activity by targeting bacterial DNA gyrase and topoisomerase IV.

Future research in this area should focus on the synthesis of diverse libraries of this compound derivatives to further elucidate the complex structure-activity relationships. A deeper understanding of their mechanisms of action, including the identification of specific kinase targets and off-target effects, will be crucial for the development of more selective and less toxic drug candidates. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs in oncology and infectious diseases.

References

- 1. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of quinones as novel PIM1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]

- 6. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Structure-activity relationships of the fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Applications of Novel 8-Fluoroquinolin-5-amine Derivatives

Introduction: The Strategic Convergence of Fluorine, Quinoline, and Amine Moieties

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," forming the backbone of numerous therapeutic agents with a remarkable breadth of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2] The strategic functionalization of this heterocyclic system is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile. The focus of this technical guide is a particularly promising, yet underexplored, class of compounds: 8-Fluoroquinolin-5-amine derivatives .

This scaffold represents a strategic convergence of three key pharmacophoric elements:

-

The Quinoline Core: This bicyclic aromatic system is adept at participating in various biological interactions, including DNA intercalation and binding to the active sites of enzymes.[3]

-

The 8-Fluoro Group: The incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.[4][5]

-

The 5-Amino Group: This functional group serves as a versatile synthetic handle, providing a crucial attachment point for a wide array of substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.[5]

While direct experimental data on this compound derivatives is nascent, a comprehensive analysis of structurally related compounds provides a robust framework for predicting their potential therapeutic applications. This guide will synthesize this information to provide a scientifically-grounded roadmap for researchers, scientists, and drug development professionals. We will delve into plausible synthetic routes, explore potential mechanisms of action in oncology and infectious diseases, provide detailed experimental protocols for their evaluation, and present illustrative data to guide future investigations into this promising class of molecules.

I. Synthetic Strategies: From Core Scaffold to Diverse Libraries

The synthesis of a diverse library of this compound derivatives hinges on a reliable method to construct the core scaffold, which can then be elaborated upon. The most logical and versatile approach involves a multi-step sequence starting with the formation of the quinoline ring, followed by regioselective nitration and subsequent reduction to the key amine intermediate.

A. Proposed Synthesis of the Core Scaffold: 8-Fluoro-5-aminoquinoline

A plausible pathway to the 8-Fluoro-5-aminoquinoline core can be adapted from established quinoline syntheses. The process begins with the nitration of commercially available 8-fluoroquinoline, followed by the reduction of the nitro group to the target primary amine.

Step 1: Nitration of 8-Fluoroquinoline